2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide
Description
The compound 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a heterocyclic acetamide derivative featuring:
- A pyrimidinone core (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl) linked to a 3-methylpyrazole moiety.
- An acetamide bridge connecting the pyrazole to a 4-ethoxyphenoxy substituent. The ethoxy group may enhance lipophilicity, while the pyrimidinone and pyrazole rings could contribute to hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-4-27-14-5-7-15(8-6-14)28-11-18(26)21-16-9-13(3)23-24(16)19-20-12(2)10-17(25)22-19/h5-10H,4,11H2,1-3H3,(H,21,26)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHJPUFCTLSHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 4-ethoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the ethoxyphenoxy acetic acid intermediate.
Synthesis of the Pyrazolyl Intermediate: The pyrazolyl intermediate is synthesized by reacting 3-methyl-1H-pyrazole with a suitable acylating agent.
Coupling Reaction: The final step involves the coupling of the ethoxyphenoxy acetic acid intermediate with the pyrazolyl intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
a) Pyridazinone vs. Pyrimidinone Cores
- Compound P-0042 (EP 4 139 296 B1): Contains a 5-chloro-6-oxo-1,6-dihydropyridazin-4-yl core instead of pyrimidinone. The pyridazinone ring introduces an additional nitrogen atom, which may alter electronic properties and binding kinetics.
- Target Compound: The pyrimidinone core (6-oxo-1,6-dihydropyrimidin-2-yl) offers a balance of hydrogen-bonding capacity and metabolic stability compared to pyridazinone derivatives.
b) Pyrazole Substituents
- 2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N-[4-(trifluoromethyl)phenyl]acetamide (): Features 3,5-dimethylpyrazole and 5-ethyl-4-methylpyrimidinone groups. The trifluoromethylphenyl acetamide substituent significantly increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Target Compound : The 3-methylpyrazole and absence of trifluoromethyl groups suggest moderate lipophilicity, favoring systemic circulation over CNS targeting.
Acetamide Bridge Modifications
- Example 121 (EP 2 903 618 B1): Incorporates a piperazine/diazepane ring in the acetamide side chain. This modification introduces basic nitrogen atoms, improving solubility and enabling salt formation for enhanced bioavailability.
- Target Compound: The simpler 4-ethoxyphenoxy group avoids steric bulk, possibly favoring interactions with flat binding pockets (e.g., kinase ATP sites).
Stereochemical and Substitutent Effects
- Pharmacopeial Forum PF 43(1) (): Highlights stereoisomers of a structurally complex acetamide. For example, stereochemistry at the pyrimidinone and hexan-2-yl positions drastically alters pharmacokinetic profiles. The dimethylphenoxy group in these analogs enhances π-stacking interactions but may increase metabolic oxidation .
- Target Compound : The absence of stereochemical complexity in its current description simplifies synthesis but limits fine-tuning of target engagement.
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Electron-Withdrawing Groups : Chloro (P-0042) and trifluoromethyl () substituents enhance reactivity and metabolic stability but may introduce toxicity risks .
- Solubility vs. Lipophilicity: Piperazine/diazepane rings (Example 121) improve solubility, whereas ethoxyphenoxy (target compound) balances moderate lipophilicity for oral bioavailability .
- Stereochemical Complexity : Simplified stereochemistry in the target compound reduces synthetic challenges but may limit selectivity compared to stereoisomers in .
Biological Activity
The compound 2-(4-ethoxyphenoxy)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This molecular formula indicates a relatively complex structure with multiple functional groups that may contribute to its biological activity. The presence of a pyrazole ring, a pyrimidine moiety, and an ethoxyphenoxy group suggests potential interactions with various biological targets.
Research into the biological activity of similar compounds suggests several mechanisms through which the compound may exert its effects:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Activity : The presence of the pyrimidine and pyrazole rings is often associated with anticancer activity, possibly through the inhibition of specific kinases or other enzymes involved in cell proliferation.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of related compounds found that derivatives with similar structural features exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL, indicating strong antibacterial activity.
Study 2: Anticancer Properties
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that compounds with structural similarities to our target compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies revealed that these compounds activated caspase pathways and inhibited cell cycle progression.
Study 3: Anti-inflammatory Activity
Another research project investigated the anti-inflammatory properties of related compounds in a murine model of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) following treatment with the compound at doses of 5–20 mg/kg.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
